3-[(3,4-dichlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
3-[(3,4-dichlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound characterized by its unique structure, which includes dichlorophenyl and ethylphenyl groups attached to a pyrimido[1,2-g]purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-dichlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 3,4-dichlorobenzyl chloride with 4-ethylphenylamine to form an intermediate, which is then subjected to cyclization and further functionalization to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-dichlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding reduced amine or alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-[(3,4-dichlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(3,4-dichlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-dichlorophenyl)-1,1-dimethylurea: Known for its herbicidal properties.
3,4-dichlorophenyl methyl sulfone: Used in organic synthesis and as an intermediate in the production of pharmaceuticals.
Uniqueness
3-[(3,4-dichlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione stands out due to its unique structural features, which confer specific biological activities and potential therapeutic applications. Its combination of dichlorophenyl and ethylphenyl groups attached to a pyrimido[1,2-g]purine core distinguishes it from other similar compounds.
Properties
Molecular Formula |
C24H23Cl2N5O2 |
---|---|
Molecular Weight |
484.4 g/mol |
IUPAC Name |
3-[(3,4-dichlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H23Cl2N5O2/c1-3-15-5-8-17(9-6-15)29-11-4-12-30-20-21(27-23(29)30)28(2)24(33)31(22(20)32)14-16-7-10-18(25)19(26)13-16/h5-10,13H,3-4,11-12,14H2,1-2H3 |
InChI Key |
RRBWZTWYIIXRDV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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